molecular formula C7H16N2O B1498059 N-Isobutyl-N-methylglycinamide

N-Isobutyl-N-methylglycinamide

Cat. No.: B1498059
M. Wt: 144.21 g/mol
InChI Key: LGGUBSYRNHYNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-N-methylglycinamide is a glycinamide derivative characterized by an isobutyl group and a methyl group attached to the nitrogen atoms of the glycinamide backbone. The compound’s molecular formula can be inferred as C₇H₁₆N₂O, with a molecular weight of approximately 144.22 g/mol, based on substitutions in similar compounds like N-Methylglycinamide (C₃H₈N₂O, 88.11 g/mol) .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-N-methyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C7H16N2O/c1-6(2)5-9(3)7(10)4-8/h6H,4-5,8H2,1-3H3

InChI Key

LGGUBSYRNHYNEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Methylglycinamide (C₃H₈N₂O)
  • Structure : Features a single methyl group on the glycinamide nitrogen.
  • Properties: Smaller size and lower molecular weight (88.11 g/mol) result in higher water solubility compared to bulkier derivatives. Limited steric hindrance makes it a common intermediate in peptide synthesis .
N~1~,N~2~-Dimethylglycinamide (C₄H₁₀N₂O)
  • Structure : Two methyl groups on adjacent nitrogen atoms.
  • Properties : Increased hydrophobicity compared to N-Methylglycinamide. Molecular weight: 102.13 g/mol . Safety data indicate standard handling precautions (e.g., respiratory protection if inhaled) .
N,N-Dimethylglycine (C₄H₉NO₂)
  • Structure : Carboxylic acid derivative with two methyl groups on the nitrogen.
  • Properties : Polar due to the carboxylic acid group, enhancing solubility in aqueous media. Used in supplements and drug formulations. Molecular weight: 103.12 g/mol .
N-Isobutyl-N-[4-Methoxyphenylsulfonyl]glycyl Hydroxamic Acid (C₁₃H₂₀N₂O₅S)
  • Structure : Incorporates a sulfonylphenyl group and hydroxamic acid.
  • Properties : Higher molecular weight (316.37 g/mol ) and lipophilicity due to aromatic and sulfonyl groups. Likely used in metalloproteinase inhibition or antimicrobial applications .
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (C₁₂H₁₅ClNO₄S)
  • Structure : Ester and sulfonyl substituents on the glycinamide backbone.
  • Properties : Enhanced stability and reactivity for pharmaceutical intermediates. Molecular weight: 291.75 g/mol .

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
N-Methylglycinamide 88.11 Methyl High water solubility
N-Isobutyl-N-methylglycinamide ~144.22 Isobutyl, Methyl Moderate lipophilicity
N~1~,N~2~-Dimethylglycinamide 102.13 Dual Methyl Reduced solubility vs. mono-methyl
N,N-Dimethylglycine 103.12 Carboxylic acid, Methyl High polarity, aqueous soluble
NGH (Hydroxamic acid) 316.37 Sulfonyl, Hydroxamic acid Low water solubility

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